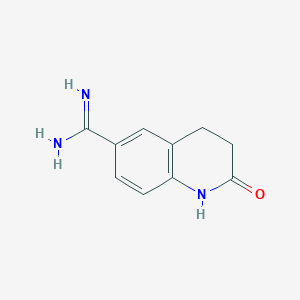
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6-carboximidamida de 2-oxo-1,2,3,4-tetrahidroquinolina es un compuesto heterocíclico que pertenece a la familia de la quinolina. Este compuesto se caracteriza por una estructura central de quinolina con un grupo carboximidamida en la posición 6 y un grupo oxo en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la 6-carboximidamida de 2-oxo-1,2,3,4-tetrahidroquinolina normalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común involucra la reacción de derivados de anilina con acetoacetato de etilo en presencia de un catalizador como el ácido acético. La mezcla de reacción se calienta para promover la ciclación, lo que lleva a la formación del derivado de quinolina deseado.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza. Además, se están explorando enfoques de química verde, como reacciones sin disolvente y el uso de catalizadores ecológicos, para hacer que el proceso sea más sostenible .
Análisis De Reacciones Químicas
Tipos de reacciones: La 6-carboximidamida de 2-oxo-1,2,3,4-tetrahidroquinolina se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo, lo que lleva a la formación de derivados de hidroxiquinolina.
Sustitución: El grupo carboximidamida puede sufrir reacciones de sustitución nucleofílica para introducir diferentes sustituyentes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones básicas para lograr la sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina con grupos funcionales modificados, que pueden tener diferentes propiedades biológicas y químicas .
Aplicaciones Científicas De Investigación
La 6-carboximidamida de 2-oxo-1,2,3,4-tetrahidroquinolina tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de la 6-carboximidamida de 2-oxo-1,2,3,4-tetrahidroquinolina involucra su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que activa la isoforma M2 de la piruvato quinasa, que desempeña un papel crucial en el metabolismo de las células cancerosas. Al activar esta enzima, el compuesto puede alterar las vías metabólicas en las células cancerosas, inhibiendo potencialmente su proliferación .
Compuestos similares:
- 6-sulfonamida de 2-oxo-1,2,3,4-tetrahidroquinolina
- 6-hidroxi-2-oxo-1,2,3,4-tetrahidroquinolina
- 2-oxo-1,2,3,4-tetrahidropirimidina
Comparación: En comparación con estos compuestos similares, la 6-carboximidamida de 2-oxo-1,2,3,4-tetrahidroquinolina es única debido a sus grupos funcionales específicos, que confieren propiedades químicas y biológicas distintas. Por ejemplo, el grupo carboximidamida permite reacciones de sustitución únicas que no son posibles con derivados de sulfonamida o hidroxilo .
Comparación Con Compuestos Similares
- 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- 6-Hydroxy-2-Oxo-1,2,3,4-tetrahydroquinoline
- 2-Oxo-1,2,3,4-tetrahydropyrimidine
Comparison: Compared to these similar compounds, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. For example, the carboximidamide group allows for unique substitution reactions that are not possible with sulfonamide or hydroxy derivatives .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-oxo-3,4-dihydro-1H-quinoline-6-carboximidamide |
InChI |
InChI=1S/C10H11N3O/c11-10(12)7-1-3-8-6(5-7)2-4-9(14)13-8/h1,3,5H,2,4H2,(H3,11,12)(H,13,14) |
Clave InChI |
FDKUMWKAANGABX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=C(C=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















